N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-3-methylbenzamide is a chemical compound with diverse applications in scientific research. It is known for its unique structure, which includes a tetrahydrothiophene ring and a hydroxyethoxy group, making it a valuable tool in various fields such as drug development, enzyme inhibition, and material synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-3-methylbenzamide typically involves the following steps:
Formation of the Tetrahydrothiophene Ring: This step involves the cyclization of a suitable precursor to form the tetrahydrothiophene ring.
Introduction of the Hydroxyethoxy Group: The hydroxyethoxy group is introduced through a nucleophilic substitution reaction.
Coupling with 3-Methylbenzamide: The final step involves coupling the intermediate with 3-methylbenzamide under appropriate conditions, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-3-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyethoxy group can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-3-methylbenzamide has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Employed in enzyme inhibition studies to understand enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties in drug development.
Industry: Utilized in material synthesis for the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-3-methylbenzamide involves its interaction with specific molecular targets. The hydroxyethoxy group and the tetrahydrothiophene ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)benzenesulfonamide
- N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2-(methylthio)nicotinamide
- N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2-phenylbutanamide
Uniqueness
N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-3-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S/c1-12-3-2-4-13(9-12)14(18)16-10-15(19-7-6-17)5-8-20-11-15/h2-4,9,17H,5-8,10-11H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLLUSGXHMGJLOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC2(CCSC2)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.